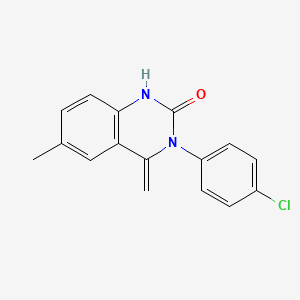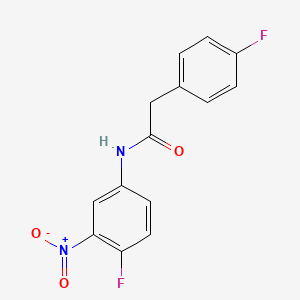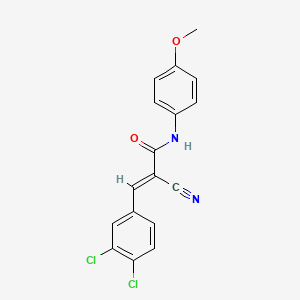
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CCMA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CCMA is a heterocyclic organic compound that belongs to the quinazolinone family.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have shown that 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone interacts with various cellular targets, including DNA, RNA, and proteins. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the activity of the NF-κB pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to exhibit antiproliferative and antimetastatic activities in cancer cells. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is relatively easy to synthesize, and its chemical properties are well-characterized. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively stable under standard laboratory conditions. However, 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has some limitations for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is toxic and must be handled with care. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively insoluble in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One future direction is to investigate the molecular mechanisms of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone's anticancer, anti-inflammatory, and antiviral activities. Another future direction is to develop more efficient and cost-effective methods for synthesizing 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. Another future direction is to investigate the potential applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in other fields, such as materials science and catalysis. Finally, future studies could focus on developing derivatives of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone that exhibit improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-methyl-4-methylene-3,4-dihydroquinazoline to form 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. The overall yield of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is approximately 50%.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the primary applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the field of medicinal chemistry. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the replication of the herpes simplex virus and the influenza virus.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-15-14(9-10)11(2)19(16(20)18-15)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXUPRGXXIDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)

![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)


![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)


![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)